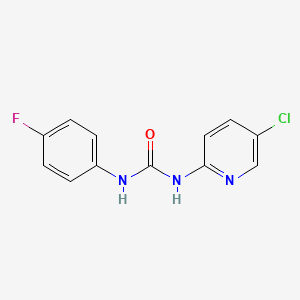![molecular formula C17H19FN4O B5552716 1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol](/img/structure/B5552716.png)
1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, closely related to the target compound, has been extensively explored. One method involves a one-pot route for regioselective synthesis via cyclocondensation reaction, followed by formylation using Vilsmeyer-Haack reagent, yielding compounds with significant fluorescence properties, suggesting potential for functional fluorophores (Castillo, Tigreros, & Portilla, 2018). Another approach utilizes allenic nitriles and 3-aminopyrazole in ethanol or dimethylformamide to generate pharmaceutically interesting 5-alkyl-7-aminopyrazolo[1,5-a]pyrimidines (Fomum, Asobo, & Ifeadike, 1984).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the compound's interactions and potential applications. X-ray crystallography studies provide detailed insights into the molecular arrangement, revealing intermolecular hydrogen bonds that play a significant role in the stabilization of the crystal structure (Percino, Chapela, Montiel, & Rodríguez-Barbarín, 2008).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, yielding compounds with diverse biological activities. For instance, the synthesis of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated anti-inflammatory and antimicrobial properties, suggesting the reactivity and functional versatility of these compounds (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting points, and crystalline structure, is essential for the application of these compounds in various domains. The specific physical properties of "1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol" have not been detailed in the available literature but can be inferred from closely related compounds within the pyrazolo[1,5-a]pyrimidine class.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and fluorescence, of pyrazolo[1,5-a]pyrimidine derivatives highlight their potential for development as functional materials or biological probes. For example, derivatives substituted with different acceptor or donor groups exhibit significant fluorescence intensity and quantum yields, indicating their suitability as fluorescent probes for detecting biologically or environmentally relevant species (Castillo, Tigreros, & Portilla, 2018).
Aplicaciones Científicas De Investigación
Discovery of PDE1 Inhibitors
Research led to the identification of potent and selective inhibitors of Phosphodiesterase 1 (PDE1), targeting cognitive impairment in neurodegenerative and neuropsychiatric diseases. The study involved systematic optimizations, culminating in the development of a clinical candidate with picomolar inhibitory potency for PDE1 and excellent selectivity, showing potential for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions (Li et al., 2016).
Synthesis of Functional Fluorophores
Another study focused on the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which served as strategic intermediates for creating novel functional fluorophores. These compounds exhibited significant fluorescence intensity and quantum yields, highlighting their utility in detecting biologically or environmentally relevant species (Castillo et al., 2018).
Anti-inflammatory and Antimicrobial Agents
A series of 7-trifluoromethylpyrazolo[1,5-a]pyrimidines demonstrated promising anti-inflammatory and antimicrobial activities. One compound, in particular, showed comparable anti-inflammatory activity to Indomethacin, a standard drug, against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Radioligand Imaging with PET
The compound was part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, selective ligands for the translocator protein (18 kDa). This research facilitated the development of a radioligand, [18F]DPA-714, for in vivo imaging using positron emission tomography (PET), aiding the study of neuroinflammation and potential neurological disorder treatments (Dollé et al., 2008).
Pharmaceutical Interest Compounds
Exploration into allenic nitriles reacting with 3-aminopyrazole led to the synthesis of 5-alkyl-7-aminopyrazolo[1,5-a]pyrimidines, of pharmaceutical interest, demonstrating the compound's role in facilitating the development of novel pharmaceuticals (Fomum et al., 1984).
Propiedades
IUPAC Name |
1-(3-fluorophenyl)-2-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-10-7-16(22-17(20-10)11(2)12(3)21-22)19-9-15(23)13-5-4-6-14(18)8-13/h4-8,15,19,23H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOROLIZOQOOMED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC(C3=CC(=CC=C3)F)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-methyl-2-pyrimidinyl)oxy]-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B5552633.png)
![2-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzoic acid](/img/structure/B5552649.png)
![2-[(4-chlorophenoxy)methyl]-1-isobutyl-1H-benzimidazole](/img/structure/B5552666.png)
![N-[(benzylamino)carbonothioyl]-2-bromobenzamide](/img/structure/B5552670.png)
![2-({2-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5552678.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5552688.png)
![N-{[4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]methyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552690.png)


![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5552711.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(3,4-dimethoxybenzylidene)amino]oxy}acetamide](/img/structure/B5552733.png)